

Application Notes and Protocols: Synthesis of Radiolabeled HMBPP Analog 1

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Compound of Interest

Compound Name: HMBPP analog 1

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This document provides a detailed protocol for the synthesis of a radiolabeled analog of (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP). The synthesized compound, designated as Radiolabeled [^{14}C]-**HMBPP Analog 1**, is a valuable tool for studying the pharmacokinetics, metabolism, and target engagement of HMBPP-based immunotherapies.

Introduction

(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) is a potent phosphoantigen that activates human V γ 9V δ 2 T cells, a subset of $\gamma\delta$ T cells involved in immune surveillance against infected and malignant cells.[1] HMBPP is an intermediate in the non-mevalonate pathway of isoprenoid biosynthesis found in many pathogenic bacteria and parasites but is absent in humans.[1][2] This makes it a compelling target for the development of novel immunotherapies. The activation of V γ 9V δ 2 T cells by HMBPP is mediated by the butyrophilin 3A1 (BTN3A1) receptor.[3] Radiolabeled HMBPP analogs are crucial for elucidating the mechanisms of action, biodistribution, and efficacy of potential therapeutic candidates.

This protocol describes the synthesis of a ^{14}C -labeled HMBPP analog, where the radiolabel is incorporated into the methyl group at the C3 position. Carbon-14 is chosen for its long half-life and suitability for in vitro and in vivo metabolic studies.

Data Presentation

The bioactivity of HMBPP and its analogs is a critical parameter for their therapeutic potential. The following table summarizes the reported potency of HMBPP and a synthetic prodrug analog.

Compound	Bioactivity Metric	Potency	Reference
(E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP)	Bioactivity	0.1 nM	[Eberl et al., FEBS Lett. 2003;544:4–10] [2]
(E)-4-hydroxy-3-methyl-but-2-enyl phosphate (HMBP) ProPAgen 5b (a prodrug analog)	EC ₅₀	0.45 nM	[J. Med. Chem. 2018, 61, 7, 3165–3175][4]
Isopentenyl pyrophosphate (IPP)	Relative Potency	~10,000x less potent than HMBPP	[An Update on the Molecular Basis of Phosphoantigen Recognition by Vγ9Vδ2 T Cells][5]

Experimental Protocols

This section provides a detailed methodology for the chemical synthesis of the non-radiolabeled precursor and the subsequent radiolabeling to yield Radiolabeled [¹⁴C]-**HMBPP Analog 1**.

Part 1: Synthesis of the Precursor (Analog 1 Precursor)

The synthesis of the precursor involves a multi-step process starting from a commercially available material.

Step 1: Synthesis of (E)-4-hydroxy-3-(hydroxymethyl)but-2-en-1-yl acetate

- Materials: 3-methylbut-2-en-1-ol (dimethylallyl alcohol), acetic anhydride, pyridine, selenium dioxide, tert-butyl hydroperoxide, dichloromethane (DCM), ethyl acetate, hexane, silica gel

for column chromatography.

- Procedure:
 1. Acetylation: To a solution of 3-methylbut-2-en-1-ol in DCM, add pyridine and acetic anhydride. Stir the reaction at room temperature for 4 hours. Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate. Purify by column chromatography to obtain (E)-3-methylbut-2-en-1-yl acetate.
 2. Allylic Hydroxylation: Dissolve the acetate in DCM and add selenium dioxide and tert-butyl hydroperoxide. Stir the mixture at room temperature for 24 hours. Quench the reaction with sodium bisulfite solution. Extract the product with ethyl acetate and purify by flash chromatography to yield (E)-4-hydroxy-3-(hydroxymethyl)but-2-en-1-yl acetate.

Step 2: Protection of the Primary Alcohols

- Materials: (E)-4-hydroxy-3-(hydroxymethyl)but-2-en-1-yl acetate, tert-butyldimethylsilyl chloride (TBDMSCl), imidazole, dimethylformamide (DMF).
- Procedure:
 1. Dissolve the diol in DMF and add imidazole followed by TBDMSCl. Stir at room temperature for 12 hours.
 2. Extract the product with diethyl ether, wash with water and brine, and dry over magnesium sulfate. Purify by column chromatography to obtain the di-TBDMS protected intermediate.

Step 3: Selective Deprotection and Oxidation

- Materials: Di-TBDMS protected intermediate, tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), Dess-Martin periodinane.
- Procedure:
 1. Selective Deprotection: Treat the di-TBDMS protected intermediate with one equivalent of TBAF in THF at 0°C to selectively deprotect the primary alcohol at the C1 position.

2. Oxidation: Oxidize the resulting primary alcohol to the corresponding aldehyde using Dess-Martin periodinane in DCM.

Step 4: Preparation for Radiolabeling (Wittig Reaction)

- Materials: The aldehyde from Step 3, (^{12}C -methyl)triphenylphosphonium iodide, n-butyllithium in hexane.
- Procedure:
 1. Prepare the Wittig reagent by reacting (^{12}C -methyl)triphenylphosphonium iodide with n-butyllithium in dry THF at 0°C .
 2. Add the aldehyde to the ylide solution and stir for 2 hours at room temperature to form the alkene precursor.

Part 2: Radiolabeling of HMBPP Analog 1 (^{14}C -Analog 1)

Step 5: Synthesis of ^{14}C -Methyltriphenylphosphonium Iodide

- Materials: ^{14}C -Methyl iodide, triphenylphosphine.
- Procedure:
 1. In a sealed vial, react ^{14}C -methyl iodide with triphenylphosphine in toluene at 80°C for 4 hours.
 2. Cool the reaction to room temperature to allow the precipitation of ^{14}C -methyltriphenylphosphonium iodide.

Step 6: ^{14}C -Wittig Reaction

- Materials: The aldehyde from Step 3, ^{14}C -methyltriphenylphosphonium iodide, n-butyllithium.
- Procedure:

1. Prepare the [^{14}C]-ylide by treating [^{14}C]-methyltriphenylphosphonium iodide with n-butyllithium in dry THF.
2. Add the aldehyde to the [^{14}C]-ylide and stir to obtain the ^{14}C -labeled protected alkene.

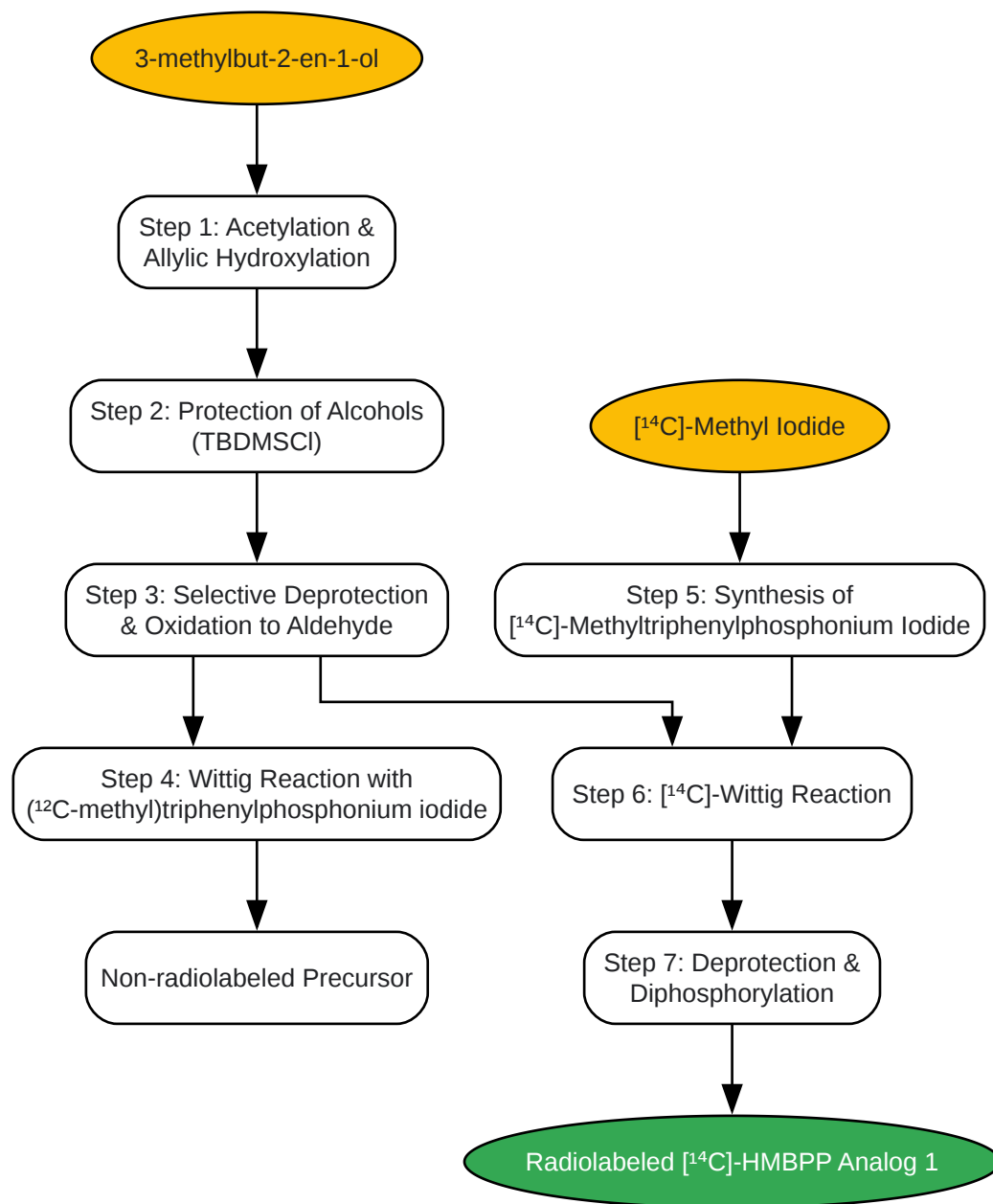
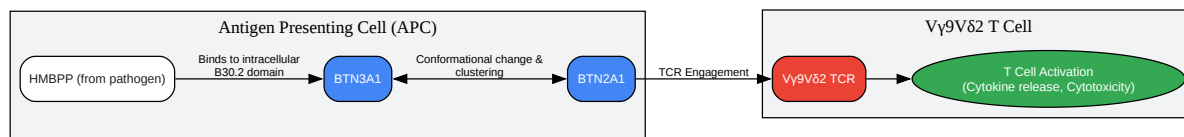
Step 7: Deprotection and Diphosphorylation

- Materials: ^{14}C -labeled protected alkene, TBAF, tris(tetrabutylammonium) hydrogen pyrophosphate, trichloroacetonitrile.
- Procedure:
 1. Deprotection: Remove the TBDMS protecting groups using an excess of TBAF in THF.
 2. Diphosphorylation: Activate the resulting diol with trichloroacetonitrile and then react with tris(tetrabutylammonium) hydrogen pyrophosphate to yield the final product, Radiolabeled [^{14}C]-**HMBPP Analog 1**.
 3. Purify the final compound using ion-exchange chromatography.

Visualizations

HMBPP Signaling Pathway

The following diagram illustrates the signaling pathway of HMBPP-mediated activation of Vy9V δ 2 T cells.



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